Spirobrassinin

説明

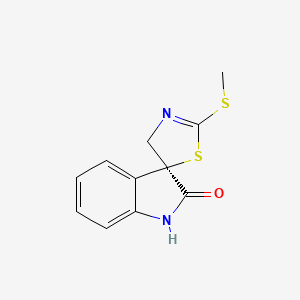

Structure

2D Structure

3D Structure

特性

CAS番号 |

113866-40-3 |

|---|---|

分子式 |

C11H10N2OS2 |

分子量 |

250.3 g/mol |

IUPAC名 |

(3S)-2'-methylsulfanylspiro[1H-indole-3,5'-4H-1,3-thiazole]-2-one |

InChI |

InChI=1S/C11H10N2OS2/c1-15-10-12-6-11(16-10)7-4-2-3-5-8(7)13-9(11)14/h2-5H,6H2,1H3,(H,13,14)/t11-/m1/s1 |

InChIキー |

FUHQSEOSBHASCH-LLVKDONJSA-N |

SMILES |

CSC1=NCC2(S1)C3=CC=CC=C3NC2=O |

異性体SMILES |

CSC1=NC[C@@]2(S1)C3=CC=CC=C3NC2=O |

正規SMILES |

CSC1=NCC2(S1)C3=CC=CC=C3NC2=O |

同義語 |

spirobrassinin |

製品の起源 |

United States |

Overview of Spirobrassinin in Phytoalexin Research

Discovery and Natural Occurrence of Spirobrassinin

This compound was first discovered and isolated from the Japanese radish, or Daikon (Raphanus sativus L. var. hortensis), a member of the Cruciferae (Brassicaceae) family. The compound was identified as a novel sulfur-containing phytoalexin with a distinct oxindole (B195798) structure. Its isolation was achieved from Daikon roots that had been inoculated with the bacterium Pseudomonas cichorii, demonstrating its production as a defense response to pathogenic attack.

Following its initial discovery, this compound and related indole (B1671886) phytoalexins have been identified as characteristic defensive compounds exclusively found in plants of the Brassicaceae family. These compounds are not present in healthy, unstressed plant tissues but are synthesized as part of the plant's induced defense response. Economically and nutritionally significant crops are known producers of these phytoalexins, which are biosynthetically derived from the amino acid L-tryptophan.

Table 1: Examples of Brassicaceae Plants Known to Produce Indole Phytoalexins like this compound This interactive table provides a list of cruciferous plants where this compound or its precursors have been identified.

| Common Name | Scientific Name | Family |

| Broccoli | Brassica oleracea var. italica | Brassicaceae |

| Cabbage | Brassica oleracea var. capitata | Brassicaceae |

| Turnip | Brassica rapa subsp. rapa | Brassicaceae |

| Chinese Cabbage | Brassica rapa subsp. pekinensis | Brassicaceae |

| Indian Mustard | Brassica juncea | Brassicaceae |

| Japanese Radish (Daikon) | Raphanus sativus L. var. hortensis | Brassicaceae |

This compound as a Component of Indole Phytoalexin Systems

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants after exposure to pathogenic microorganisms or other stressors. This compound, as a prominent indole phytoalexin, contributes to the plant's innate immune system. It is known to exhibit moderate antifungal and antibacterial activity, helping to inhibit the growth and spread of invading pathogens. The antimicrobial efficacy of this class of compounds is often attributed to the presence of sulfur-containing moieties, such as the dithiocarbamate (B8719985) group found in its precursor, brassinin (B1667508), which acts as a toxophore.

The synthesis of this compound is not constitutive but is rapidly induced in response to various stress signals. This induction is a hallmark of phytoalexin-based defense.

Biotic Stress: The primary trigger for this compound production is attack by pathogens, including fungi and bacteria. nih.govmdpi.com The plant recognizes molecules associated with the pathogen, which initiates a signal transduction cascade leading to the transcriptional activation of genes responsible for phytoalexin biosynthesis. This response is a key component of the plant's innate immunity.

Abiotic Stress: Besides pathogen attack, various abiotic stressors can also induce the production of this compound and other phytoalexins. nih.govnih.gov These can include exposure to UV radiation, heavy metals, and mechanical wounding. nih.gov These stress signals activate complex signaling pathways, often involving plant hormones like jasmonic acid and salicylic (B10762653) acid, which regulate the expression of defense-related genes. nih.gov

Significance of this compound in Chemical Biology and Agricultural Science

The unique structure and biological activity of this compound have made it a subject of significant interest beyond plant pathology, extending into the fields of chemical biology and agricultural science.

In chemical biology , this compound serves as a valuable molecular probe for studying biological processes. Research has revealed that this compound and its derivatives possess noteworthy antiproliferative and cancer chemopreventive properties. researchgate.netsemanticscholar.org Studies have demonstrated its ability to inhibit the proliferation of various human cancer cell lines, making it a lead compound for the design and synthesis of novel anticancer agents. researchgate.netsemanticscholar.org

In agricultural science , this compound has shown potential as a natural, plant-derived herbicide. mdpi.comnih.gov Research indicates that (-)-Spirobrassinin has inhibitory effects on the growth of common weeds. mdpi.com Its mode of action involves targeting multiple crucial plant metabolic enzymes, such as dihydroxyacid dehydrogenase, 4-hydroxyphenylpyruvate dioxygenase, and acetolactate synthase, and disrupting the photosynthetic system. mdpi.com This multi-target effect suggests its potential for the development of new "green herbicides" for sustainable agriculture. mdpi.com

Table 2: Investigated Agricultural Applications of this compound This interactive table summarizes the key findings related to the herbicidal potential of this compound.

| Application Area | Target Weeds | Mechanism of Action | Reference |

| Natural Herbicide | Panicum miliaceum L. (Proso Millet) | Inhibition of key metabolic enzymes (e.g., DHAD, ALS, HPPD, PPO). | mdpi.com |

| Natural Herbicide | Amaranthus retroflexus L. (Redroot Pigweed) | Disruption of photosystem II activity. | mdpi.com |

Biosynthesis of Spirobrassinin in Plants

Biosynthetic Precursors and Core Pathway

The journey to spirobrassinin begins with L-tryptophan, a common amino acid, which serves as the foundational building block for a range of indole-derived compounds in plants, including phytoalexins.

Research indicates that L-tryptophan is the primary precursor for this compound biosynthesis. Through a series of enzymatic reactions, L-tryptophan is converted into brassinin (B1667508), which then acts as a direct precursor for this compound. Feeding experiments using labeled tryptophan have confirmed its incorporation into this compound, establishing this linear progression from tryptophan to brassinin to this compound researchgate.netjst.go.jprsc.orgpnas.orgrsc.orgrsc.orgacs.org. This sequence highlights brassinin as a central intermediate in the production of various indole (B1671886) phytoalexins within cruciferous plants.

The conversion of tryptophan to brassinin involves a complex molecular rearrangement. Studies suggest that an unstable intermediate, indol-3-ylmethyl isothiocyanate, may be formed during this process researchgate.netrsc.orgpnas.orgrsc.orgresearchgate.netmatmole.com. This isothiocyanate intermediate is thought to undergo further transformations, including the incorporation of a sulfur atom and a methyl group, to yield brassinin. The precise nature of the molecular rearrangement and the exact fate of the isothiocyanate intermediate are areas of ongoing research, but their involvement is considered critical for the formation of the brassinin scaffold researchgate.netrsc.orgrsc.org.

Enzymatic Transformations in this compound Biosynthesis

Specific enzymes are responsible for catalyzing the crucial steps in the conversion of brassinin to this compound, with Cytochrome P450 enzymes playing a pivotal role.

The transformation of brassinin into this compound is primarily mediated by a specific type of enzyme known as Cytochrome P450s (CYPs). In Brassica rapa (Chinese cabbage), two such enzymes, BrCYP71CR1 and BrCYP71CR2, have been identified. BrCYP71CR1 is specifically responsible for catalyzing the S-heterocyclization of brassinin, leading to the formation of this compound acs.orgnih.govnih.govresearchgate.net. BrCYP71CR2, on the other hand, catalyzes a similar S-heterocyclization of brassinin to produce cyclobrassinin (B1220674), demonstrating the differential processing of the brassinin precursor by related enzymes acs.orgnih.govnih.govresearchgate.net. These enzymes are crucial for introducing the characteristic sulfur atom into the spirocyclic structure of this compound.

While BrCYP71CR1 and BrCYP71CR2 have been identified as key enzymes in this compound and cyclobrassinin biosynthesis, respectively, detailed characterization of their specific catalytic mechanisms is still an active area of research. These enzymes are known to catalyze unprecedented S-heterocyclizations, involving the formation of carbon-sulfur bonds nih.govnih.govacs.org. Understanding the precise molecular events and the active site dynamics of these P450 enzymes is essential for a complete picture of this compound biosynthesis and offers potential for future metabolic engineering applications pnas.orgacs.orgescholarship.org.

Interconnections with the Glucosinolate Pathway

The biosynthesis of this compound is closely intertwined with the plant's glucosinolate metabolic pathway. Glucosinolates, sulfur-rich compounds characteristic of the Brassicaceae family, serve as precursors or share common intermediates with phytoalexins like this compound pnas.orgrsc.orgnih.govpnas.orgcore.ac.uknih.govuniversiteitleiden.nlnih.gov. Indole glucosinolates, derived from tryptophan, are particularly relevant, as their breakdown products or related intermediates are channeled into the phytoalexin pathway. This close relationship suggests a shared evolutionary origin or functional integration of these metabolic routes, enabling the plant to efficiently produce defense compounds under stress conditions pnas.orgrsc.orgnih.govnih.gov.

Key Enzymes in this compound Biosynthesis

| Enzyme(s) | Role in this compound Biosynthesis | Source Organism/Tissue | Citation(s) |

| BrCYP71CR1 | Catalyzes the S-heterocyclization of brassinin to form this compound. | Brassica rapa (Chinese cabbage) | acs.orgnih.govnih.govresearchgate.net |

| BrCYP71CR2 | Catalyzes the S-heterocyclization of brassinin to form cyclobrassinin. | Brassica rapa (Chinese cabbage) | acs.orgnih.govnih.govresearchgate.net |

| Unspecified | Involved in the conversion of L-tryptophan to brassinin, potentially via indol-3-ylmethyl isothiocyanate. | Turnip tissue | researchgate.netjst.go.jprsc.orgpnas.orgrsc.org |

| Unspecified | Involved in the conversion of indole isothiocyanate to brassinin, likely involving sulfur incorporation. | Brassica rapa | pnas.orgpnas.orgnih.gov |

Compound List

Brassinin

BrCYP71CR1

BrCYP71CR2

Cyclobrassinin

Indole glucosinolate

Indol-3-ylmethyl isothiocyanate

L-tryptophan

this compound

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers powerful tools to enhance the production of valuable secondary metabolites like phytoalexins mdpi.com. By identifying and manipulating the genes responsible for the biosynthesis of compounds such as this compound, it is possible to increase their yields or even produce novel derivatives with improved properties nih.govpnas.org. The ultimate goal is to leverage these engineered pathways for applications in plant defense and potentially human health pnas.org.

Heterologous Expression of Biosynthetic Genes in Non-Native Plant Systems

A significant advancement in the metabolic engineering of phytoalexins has been the successful reconstitution of the indole-sulfur phytoalexin pathway in heterologous plant systems nih.govpnas.org. Researchers have demonstrated the ability to express the necessary genes in non-cruciferous plants, such as Nicotiana benthamiana (tobacco), leading to the production of brassinin and its derivatives, including this compound nih.govpnas.org.

The expression of specific enzymes like CYP71CR1 and CYP71CR2 in engineered plants that already possess components of the brassinin pathway has resulted in the accumulation of this compound acs.org. This capability to transfer and express entire biosynthetic pathways in surrogate hosts is a cornerstone of metabolic engineering, allowing for the study and optimization of complex natural product synthesis outside of their native plant environment frontiersin.org.

Strategies for Tailored Phytoalexin Biosynthesis

Tailored biosynthesis involves modifying existing pathways to produce specific target molecules or novel compounds with desired characteristics. In the context of this compound, this can be achieved through several strategies:

Enzyme-Specific Conversion: The identification of enzymes like CYP71CR1 and CYP71CR2 allows for targeted manipulation to favor the production of specific phytoalexins. For instance, ensuring the expression of CYP71CR1 can direct the pathway towards this compound nih.govacs.org.

Precursor Modification: Altering the precursor molecules can lead to the synthesis of this compound analogs. For example, using 5-methyl-DL-tryptophan as a starting material instead of L-tryptophan has enabled the one-pot enantioselective synthesis of the non-natural compound (S)-(-)-5-methylthis compound nih.gov.

Pathway Expansion: Researchers have broadened the scope of the brassinin biosynthetic pathway by incorporating different primary metabolites. This approach has led to the creation of novel compounds, termed "crucifalexins," which exhibit enhanced antifungal activities compared to the parent phytoalexin, brassinin acs.org.

These strategies highlight the potential to engineer plant metabolic pathways not only to increase the yield of natural compounds but also to generate novel molecules with potentially superior biological activities for agricultural and pharmaceutical applications.

Synthetic Methodologies for Spirobrassinin and Its Analogs

Total Synthesis Strategies for Spirobrassinin

The total synthesis of this compound has been approached through various strategies, primarily involving cyclization reactions of precursor molecules.

Cyclization Reactions from Dioxibrassinin Precursors

The initial total synthesis of racemic this compound was achieved through the cyclization of dioxibrassinin precursors. This method typically involves treatment with reagents such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) to mediate the cyclization, forming the characteristic spirooxindole core researchgate.netnih.govarkat-usa.org.

Procedure: Dioxibrassinin is first prepared by oxidizing brassinin (B1667508) with hydrogen peroxide (H₂O₂). Subsequently, SOCl₂ or MsCl is used to mediate the cyclization at low temperatures (e.g., -20°C), yielding the spirooxindole core of this compound .

Bromine-Mediated Spirocyclization of Brassinin Derivatives

Another significant strategy involves the use of bromine to mediate the spirocyclization of brassinin derivatives. This approach has been employed to achieve stereoselective synthesis, often in the presence of nucleophiles like water or methanol (B129727), leading to the formation of chiral derivatives of spirobrassinol. Subsequent oxidation and removal of any chiral auxiliaries complete the synthesis researchgate.net.

Methodology: Bromine-mediated spirocyclization protocols have been applied to various brassinin derivatives. For instance, the reaction of 1-acyl derivatives of brassinin with water or methanol resulted in the formation of trans-diastereoisomers as major products. When 1-methoxybrassinin was used, cis- and trans-isomers were produced in a near 1:1 ratio. Bromospirocyclization of brassinin and 1-methylbrassinin in the presence of methanol yielded this compound and 1-methylthis compound, respectively researchgate.net.

Enantioselective Synthesis and Stereochemical Control

Achieving enantioselectivity in the synthesis of this compound is crucial, given its natural occurrence as a specific enantiomer and the potential for stereochemistry to influence biological activity.

One-Pot Enantioselective Biosynthesis Utilizing Plant Enzymes

A notable advancement in the enantioselective synthesis of this compound involves utilizing the enzymatic machinery present in plants. One-pot, enantioselective biosynthesis has been achieved starting from L-tryptophan. In this approach, the turnip plant itself serves as the reaction reagent, catalyst, and reaction vessel, facilitating S-spirocyclization with its native enzymes and constituents to yield (S)-(-)-spirobrassinin researchgate.net.

Chiral Auxiliary-Mediated Derivatization and Resolution

Chiral auxiliary-mediated methods are widely used for both the synthesis of enantiomerically enriched this compound and the resolution of racemic mixtures.

Resolution of Racemic this compound: Racemic this compound can be resolved by derivatization with chiral auxiliaries. For example, treatment with (S)-(-)-1-phenylethyl isocyanate leads to diastereomeric amides, which can then be separated chromatographically. Subsequent cleavage of the chiral auxiliary, often with sodium methoxide (B1231860) (CH₃ONa), liberates the enantiomerically pure this compound nih.gov. Another method involves derivatization with (S)-1-phenylethyl isocyanate followed by silica (B1680970) gel chromatography to separate the diastereomers .

Stereoselective Synthesis: A stereoselective approach to (S)-(-)-spirobrassinin involves the bromine-mediated cyclization of a chiral precursor, (−)-1-(8-phenylmenthoxycarbonyl)brassinin, in the presence of water. This process forms chiral derivatives of spirobrassinol, which are then oxidized and the chiral auxiliary is removed researchgate.net. Similarly, the synthesis of the unnatural (R)-(+)-enantiomer has been achieved through substitution at a quaternary center by a sulfur nucleophile, utilizing intramolecular cyclization of a dithiocarbamate (B8719985) precursor beilstein-journals.org.

Asymmetric Synthetic Routes to Chiral Tertiary Thiols

While not directly detailing this compound's synthesis, research into asymmetric routes for chiral tertiary thiols provides foundational knowledge relevant to constructing the sulfur-containing moiety of this compound. These methods often involve stereoselective C–S or C–C bond formation. For instance, the synthesis of the unnatural enantiomer of this compound has been accomplished via substitution at a quaternary center by a sulfur nucleophile, highlighting the importance of such methodologies for accessing chiral sulfur compounds beilstein-journals.orgnih.gov.

Modern Synthetic Approaches

Microwave-Assisted Organic Synthesis of Spirobrassine Frameworks

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of organic chemistry by offering significant advantages over conventional heating methods. For the synthesis of complex heterocyclic compounds, including spirooxindole frameworks, MAOS is particularly beneficial. The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously leading to improved yields and higher purity of the desired products researchgate.netrsc.orgsemanticscholar.orgresearchgate.net. This technology facilitates the assembly of complex molecular architectures by accelerating reaction rates and enhancing the efficiency of bond-forming processes rsc.orgsemanticscholar.orgresearchgate.netanton-paar.com. The volumetric heating mechanism of microwaves allows for uniform and rapid energy transfer directly to the reaction mixture, promoting faster kinetics and often enabling reactions that are sluggish or inefficient under traditional thermal conditions anton-paar.comat.uaillinois.edu. Consequently, MAOS has become an invaluable tool for the rapid synthesis and optimization of spirooxindole derivatives for research and development rsc.orgsemanticscholar.org.

Multicomponent Reactions for Spirooxindole Scaffold Construction

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic strategy, enabling the simultaneous assembly of multiple building blocks into complex molecules in a single reaction vessel. This approach offers significant advantages, including atom economy, step economy, reduced waste generation, and simplified purification procedures, making them highly attractive for the synthesis of diverse chemical libraries ajgreenchem.com. The spirooxindole scaffold, being a privileged structure found in numerous natural products and bioactive compounds, has been a prime target for MCR development ajgreenchem.comrsc.orgresearchgate.netnih.govbeilstein-journals.org.

Various MCR strategies have been successfully employed to construct the spirooxindole core. These often involve the condensation of readily available starting materials such as isatins, malononitrile, and various cyclic or acyclic compounds. For instance, three-component reactions involving isatins, malononitrile, and bicyclic CH-acids, catalyzed by sodium acetate, have demonstrated high yields (90-98%) and remarkable speed, completing reactions in as little as 15 minutes researchgate.net. Other MCRs utilize isatins with indolamines and Meldrum's acid, or isatin (B1672199) derivatives with 4-hydroxycoumarin (B602359) derivatives, often mediated by catalysts like imidazole, to yield spirooxindoles in good to moderate yields researchgate.netajgreenchem.com. Furthermore, sophisticated MCRs, including Ugi-Joullié and azido-Ugi reactions, have been developed for the diastereoselective synthesis of densely functionalized spirooxindole-fused thiazolidines, affording products in generally high yields with excellent diastereoselectivity unimi.it. Organocatalytic asymmetric MCRs, such as those employing chiral cinchona alkaloids, have also enabled the enantioselective construction of tetrahydroquinolin-5-one-based spirooxindoles with high yields and exceptional enantiomeric ratios (up to 99% yield, 97:3 er) acs.org. These diverse MCR approaches highlight the versatility and efficiency of this synthetic paradigm for accessing the spirooxindole skeleton.

Molecular and Cellular Biological Activities of Spirobrassinin Non Clinical Focus

Antimicrobial Activity against Plant Pathogens

While Spirobrassinin is primarily studied for its herbicidal properties, its chemical nature suggests potential antimicrobial effects relevant to plant pathogens.

Inhibitory Effects on Fungal Growth

Studies have indicated that this compound can inhibit the growth of certain organisms relevant to plant health. Specifically, this compound has been shown to inhibit the growth of Chlorella vulgaris, a type of green alga that can act as a nuisance organism or pathogen in aquatic plant environments. This inhibition was quantified with an EC₅₀ value of 25 μM .

Table 1: Antimicrobial Activity of this compound against C. vulgaris

| Organism | Observed Activity | Quantitative Data | Source |

| Chlorella vulgaris | Growth Inhibition | EC₅₀ = 25 μM |

Enzyme Inhibition Profiles

This compound targets several enzymes crucial for plant metabolic processes, highlighting its potential as a herbicide by disrupting essential biochemical pathways.

Inhibition of Dihydroxyacid Dehydrogenase

This compound has been identified as an inhibitor of Dihydroxyacid Dehydrogenase (DHAD). This enzyme plays a critical role in the biosynthetic pathway of branched-chain amino acids, specifically catalyzing the α,β-dehydration reaction in the production of α-keto acids that are precursors for leucine, isoleucine, and valine mdpi.comresearchgate.netscispace.com. While the inhibitory effect has been observed, specific quantitative data such as IC₅₀ values were not detailed in the reviewed literature.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase

The compound this compound also exhibits inhibitory effects on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) mdpi.comresearchgate.netscispace.com. HPPD is an essential enzyme involved in the synthesis of tocopherols (B72186) and plastoquinones. Its inhibition disrupts the conversion of hydroxyphenylpyruvate to homogentisate, which consequently affects the biosynthesis of carotenoids, leading to plant stress and potential death mdpi.commdpi.com. Specific quantitative data for this compound's HPPD inhibition were not provided in the examined sources.

Inhibition of Protoporphyrinogen (B1215707) Oxidase

Research indicates that this compound acts as an inhibitor of Protoporphyrinogen Oxidase (PPO) mdpi.comresearchgate.netscispace.comresearchgate.net. PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, essential for the production of protoheme and chlorophyll (B73375). Inhibition of PPO leads to the accumulation of toxic reactive oxygen species upon exposure to light, causing cellular damage researchgate.netucanr.edu. The observed inhibitory effect of this compound on PPO has been noted, though specific quantitative inhibition data were not detailed in the available sources.

Inhibition of Acetolactate Synthase

This compound has been shown to inhibit Acetolactate Synthase (ALS), also known as Acetohydroxy Acid Synthase (AHAS) mdpi.comresearchgate.netscispace.com. ALS is a vital enzyme responsible for the initial step in the biosynthesis of branched-chain amino acids, including isoleucine, leucine, and valine ucanr.eduwikipedia.org. Studies have reported that this compound reduces ALS activity by 40% .

Table 2: Enzyme Inhibition Profiles of this compound

| Enzyme | Observed Effect | Quantitative Data | Role in Plant Metabolism | Source |

| Dihydroxyacid Dehydrogenase (DHAD) | Inhibition | Not specified | Catalyzes α,β-dehydration in branched-chain amino acid biosynthesis. | mdpi.comresearchgate.netscispace.com |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inhibition | Not specified | Involved in tocopherol and plastoquinone (B1678516) synthesis; affects carotenoid biosynthesis. | mdpi.comresearchgate.netscispace.com |

| Protoporphyrinogen Oxidase (PPO) | Inhibition | Not specified | Key enzyme in chlorophyll and heme biosynthesis; inhibition leads to reactive oxygen species accumulation. | mdpi.comresearchgate.netscispace.comresearchgate.net |

| Acetolactate Synthase (ALS) | Inhibition | Reduces activity by 40% | Catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine). | mdpi.comresearchgate.netscispace.com |

Compound Name List:

this compound

Interactions with Plant Metabolic and Signaling Pathways

This compound exerts its effects by interfering with fundamental plant metabolic and signaling cascades. A key aspect of its activity is the disruption of phytohormone balance and the inhibition of essential photosynthetic machinery.

Disruption of Phytohormone Metabolism (Abscisic Acid, Gibberellin)

Research indicates that this compound significantly disrupts the metabolism of vital plant hormones, specifically abscisic acid (ABA) and gibberellins (B7789140) (GAs) mdpi.comresearchgate.net. These phytohormones are critical regulators of plant growth, development, and stress responses. ABA is primarily known for inducing dormancy, promoting stomatal closure, and mediating responses to abiotic stresses like drought mdpi.comfrontiersin.org. Gibberellins, conversely, are involved in processes such as stem elongation, seed germination, and flowering mdpi.comnih.gov. The interplay between ABA and GAs is often antagonistic, with their balance crucial for normal plant development and adaptation to environmental conditions frontiersin.orgnih.govfrontiersin.org. By disrupting the metabolic pathways of these hormones, this compound likely interferes with essential physiological processes, contributing to its herbicidal effects.

Molecular Interactions with Photosystem II D1 Protein (PSBD1)

A significant area of research into this compound's mechanism of action involves its interaction with the Photosystem II D1 protein (PSBD1) mdpi.comresearchgate.netnih.gov. PSII is a key protein complex in the thylakoid membranes of chloroplasts, responsible for the initial light-dependent reactions of photosynthesis, including water splitting ebi.ac.ukmdpi.com. Many commercial herbicides function by inhibiting PSII, often by binding to the D1 protein and disrupting electron transport mdpi.com. This compound's affinity for PSBD1 positions it as a potential inhibitor of photosynthesis.

Molecular Docking and Molecular Dynamics Simulations of Binding Sites

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating how this compound interacts with PSBD1. These simulations aim to predict and analyze the binding affinity and stability of this compound within the protein's active site mdpi.comresearchgate.netresearchgate.netnih.gov.

MD simulations have demonstrated that this compound forms stable interactions with PSBD1 over time, indicating a favorable binding mode mdpi.comresearchgate.netresearchgate.net. Docking analyses have revealed binding energies that suggest a strong interaction. For instance, this compound has shown binding energies below -5 kcal/mol with PSBD1, a threshold often indicative of good docking results mdpi.com. Specific studies have reported binding energies of -7.30 kcal/mol and -9.09 kcal/mol for this compound with PSBD1, underscoring its potential to bind effectively to this target . The stability of these interactions is further supported by Root Mean Square Deviation (RMSD) values remaining within a narrow range (around 1.5 Å) during 50 ns simulations, suggesting a well-stabilized ligand-protein complex mdpi.com.

Table 1: Binding Energies of this compound with Herbicidal Target Sites

| Herbicidal Target Site | Binding Energy (Kcal/mol) | Source |

| PSBD1 | -5.22 | |

| Acetolactate Synthase (ALS) | -5.22 | |

| Dihydrodipicolinate Synthase (DHAD) | -5.56 | |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | -5.89 | |

| Polyphenol Oxidase (PPO) | -6.43 |

Note: Some sources report multiple binding energy values for this compound with PSBD1. The value of -5.22 kcal/mol is listed alongside other targets in one study, while another study mentions -7.30 kcal/mol and -9.09 kcal/mol for PSBD1. The table reflects the most comprehensive data found.

Analysis of Specific Residue Interactions (e.g., Phe270, Phe261) and Forces

Detailed analysis of the molecular dynamics simulations has identified specific amino acid residues within PSBD1 that are crucial for this compound's binding. Stable interactions have been observed with residues such as Phenylalanine 270 (Phe270) and Phenylalanine 261 (Phe261) mdpi.comresearchgate.netresearchgate.net. These interactions are mediated by a combination of forces, including electrostatic, hydrophobic, and van der Waals forces mdpi.comresearchgate.netresearchgate.net.

Specifically, the aromatic ring of this compound engages in a π-π stacking interaction with Phe270, maintaining a distance of approximately 5.4 Å mdpi.com. Furthermore, the carbonyl group of this compound forms a hydrogen bond with the backbone amide of Phe261, with a distance of about 2.1 Å mdpi.com. The sulfoxide (B87167) group within this compound is highlighted as particularly important for its herbicidal activity, as it contributes to forming hydrogen bonds with Phe-261 in the PSBD1 active pocket researchgate.netnih.gov. The consistent and frequent interaction of this compound with Phe261 and Phe270, as indicated by simulation data, suggests these residues play a critical role in anchoring the compound to the protein mdpi.com.

Table 2: Key Residue Interactions of this compound with PSBD1

| Amino Acid Residue | Type of Interaction | Involved Functional Group (this compound) | Distance (Å) | Contributing Forces | Source |

| Phe270 | π-π stacking | Benzene (B151609) ring | 5.4 | Hydrophobic | mdpi.com |

| Phe261 | Hydrogen bond | Carbonyl group | 2.1 | Electrostatic, Van der Waals | mdpi.com |

| Phe-261 | Hydrogen bond | Sulfoxide group | Not specified | Electrostatic, Van der Waals | researchgate.netnih.gov |

Mechanistic Insights into Herbicidal Activity

The herbicidal activity of this compound is multifaceted, stemming from its ability to disrupt essential plant processes. Its primary mechanism involves the inhibition of photosynthesis via interaction with PSBD1, a critical component of Photosystem II mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. By binding to the D1 protein, this compound likely competes with plastoquinone for the QB binding site, thereby impeding electron transport and ultimately halting photosynthesis mdpi.com. This disruption of the photosynthetic apparatus is a common mode of action for many herbicides mdpi.com.

In addition to targeting PSII, this compound also inhibits the activity of several enzymes crucial for plant metabolic pathways, including dihydroxyacid dehydrogenase (DHAD), 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS) mdpi.comresearchgate.net. These enzymes are involved in amino acid biosynthesis, pigment production, and other vital metabolic functions. The disruption of these pathways, coupled with the interference in phytohormone metabolism (ABA and GA), collectively contributes to this compound's efficacy as a herbicide. The compound's ability to engage with multiple targets likely enhances its potency and broadens its spectrum of activity against various weed species.

Advanced Analytical and Spectroscopic Characterization in Spirobrassinin Studies

Chromatographic Techniques for Enantiomeric Analysis

The analysis of spirobrassinin's enantiomeric composition has revealed intriguing behaviors, particularly its ability to undergo enantiomeric enrichment even under achiral chromatographic conditions.

Chiral HPLC is a primary method for determining the enantiomeric purity of this compound. Studies have utilized chiral stationary phases to separate and quantify the enantiomers. For instance, analyses of natural this compound fractions have shown considerable differences in their enantiomeric excesses (ee). Artificial enantiomeric mixtures of this compound have also been subjected to chiral HPLC, yielding specific ee values that highlight the compound's chiral properties. One study reported an artificial enantiomeric mixture of this compound having an enantiomeric excess of 47.2% ee when analyzed by chiral HPLC. acs.org

This compound exhibits a notable phenomenon known as the "self-disproportionation of enantiomers" (SDE) when subjected to achiral chromatography. This means that the enantiomeric composition of a non-racemic mixture can change across a chromatographic peak, leading to fractions with varying degrees of enantiomeric enrichment. researchgate.netresearchgate.net In one observation, this compound fractions separated by nonchiral chromatography displayed considerably different enantiomeric excesses. acs.orgresearchgate.netnih.gov This effect has also been observed with artificial enantiomeric mixtures, where a significant enantiomeric enrichment occurred during the nonchiral chromatographic separation. acs.orgresearchgate.net The SDE phenomenon is attributed to the dynamic formation of homo- or heterochiral aggregates with differing chromatographic behaviors. researchgate.net

Derivatized cyclofructans have proven effective as chiral stationary phases (CSPs) for the enantioseparation of this compound analogs. researchgate.netresearchgate.netspringernature.comdntb.gov.ua114.55.40 These phases, typically used in normal-phase chromatography, have demonstrated the ability to separate novel this compound analogs. researchgate.netresearchgate.netspringernature.comdntb.gov.ua114.55.40 Research indicates that specific cyclofructan derivatives, such as R-naphthylethyl carbamate (B1207046) cyclofructan 6, provide superior separation efficiency for these compounds. researchgate.net The effectiveness of these CSPs is influenced by factors such as mobile phase composition, the type and concentration of polar modifiers, and analyte structure. researchgate.net

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques play a crucial role in confirming the stereochemistry and structural assignments of this compound.

Circular Dichroism (CD) spectroscopy is a valuable tool for characterizing chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about a molecule's stereochemistry. nih.govuq.edu.au For this compound, CD spectral analysis in ethanol (B145695) has identified characteristic absorption bands and their corresponding molar ellipticity values, aiding in the determination of its absolute configuration. acs.orggoogle.com For example, CD data in ethanol showed λmax values with associated Δε (molar ellipticity) at 204.4 nm (-21.0), 221.0 nm (25.9), and 308.2 nm (-5.1). acs.org CD spectroscopy, often coupled with HPLC, can also be used to quantify enantiomeric excess, particularly when combined with detectors like optical rotation or other chiroptical detectors. heraldopenaccess.usuma.es

Vibrational Circular Dichroism (VCD) spectroscopy offers a complementary approach to CD for probing molecular chirality and stereochemistry. VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comnih.gov This technique is capable of determining the absolute stereochemical configuration of chiral molecules and can provide insights into their conformational properties. bruker.comnih.gov While specific VCD data for this compound is not detailed in the provided snippets, VCD is generally applied to molecules with chiral centers or specific structural features that lead to differential absorption of circularly polarized infrared radiation. bruker.comnih.govarkat-usa.orgrsc.orgrsc.org VCD analysis, often supported by theoretical calculations, helps in assigning absolute configurations and understanding the expression of chirality in complex molecular systems. arkat-usa.orgrsc.org

X-ray Crystallography for Absolute Configuration Determination

The unambiguous determination of a molecule's absolute configuration is vital for understanding its biological activity and interactions. X-ray crystallography is a powerful technique for achieving this, particularly when applied to crystalline derivatives.

In the case of this compound, its absolute configuration was definitively established through X-ray crystallography of a derivatized form. Synthetic (±)-spirobrassinin was enantioresolved, yielding both (+)- and natural (–)-enantiomers. A derivative of the (+)-enantiomer, specifically a (1'S,4'R)-camphanoyl derivative, was subjected to X-ray diffraction analysis oup.comoup.com. This analysis, utilizing anomalous dispersion effects and full matrix least-squares refinement, including anomalous scattering factors, allowed for the determination of the absolute configuration. The results unequivocally concluded that natural (–)-Spirobrassinin possesses an S configuration oup.com. This finding was further supported by Circular Dichroism (CD) spectroscopy oup.com. X-ray crystallography is a cornerstone for assigning absolute stereochemistry, especially for light-atom organic compounds, though it requires high-quality single crystals researchgate.netmit.edu.

Mass Spectrometry in Biosynthetic and Derivative Characterization

Mass spectrometry (MS) plays a critical role in identifying and characterizing natural products like this compound, providing insights into its structure, origin, and potential modifications. High-resolution mass spectrometry (HRMS) coupled with techniques like Ultra-Performance Liquid Chromatography (UPLC) offers high specificity for detecting and quantifying this compound in complex biological matrices .

The molecular ion peak in mass spectrometry provides the molecular mass, while fragmentation patterns offer structural clues msu.edulibretexts.orgsavemyexams.com. For this compound, MS analysis, particularly LC-MS/MS, is instrumental in confirming its presence and identifying biosynthetic intermediates nih.govpnas.orgpnas.org. Studies have utilized MS to analyze enzymatic reaction products, confirming the conversion of precursors like brassinin (B1667508) into this compound through specific enzymatic pathways involving enzymes such as CYP71CR1 nih.govpnas.org. The characteristic mass-to-charge ratio (m/z) of this compound (approximately 253) aids in its detection and differentiation from related compounds like cyclobrassinin (B1220674) (m/z 233) .

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for understanding this compound's interactions at a molecular level, predicting its behavior, and guiding experimental investigations.

Molecular Docking for Ligand-Protein Interactions

Molecular docking simulates the binding of this compound to potential target proteins, predicting binding modes and affinities. This technique is crucial for identifying its biological targets and understanding its mechanism of action. Studies have employed molecular docking to screen this compound against various herbicidal target sites, including enzymes like dihydroxyacid dehydrogenase (DHAD), acetolactate synthase (ALS), 4-hydroxyphenylpyruvate dioxygenase (HPPD), and protoporphyrinogen (B1215707) oxidase (PPO), as well as photosystem II D1 (PSBD1) mdpi.comresearchgate.netscispace.com. Docking results have shown binding energies below −5 kcal/mol for several of these targets, indicating stable interactions and suggesting this compound's potential as an inhibitor mdpi.comresearchgate.net. Additionally, docking studies have explored this compound's interactions with plant growth regulators and targets related to cancer therapy, such as Hsp90 pomics.combenthamdirect.com.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its complexes over time, assessing conformational stability and interaction robustness cresset-group.combiorxiv.org. These simulations track the movement of atoms and molecules, revealing how this compound interacts with its protein targets.

MD simulations of this compound bound to PSBD1 have demonstrated stable interactions, with the compound consistently maintaining its binding position throughout 50 ns simulations mdpi.comresearchgate.net. Analysis of Root Mean Square Deviation (RMSD) values, which remained around 1.5 Å, indicated a stable and favorable binding mode mdpi.comresearchgate.net. These simulations revealed that this compound engages with specific residues like Phe270 and Phe261 of the PSBD1 protein through electrostatic, hydrophobic, and van der Waals forces mdpi.comresearchgate.net. The simulations also highlighted the role of hydrogen bonding and π-π stacking interactions, particularly between this compound's benzene (B151609) ring and Phe270 mdpi.com. Furthermore, MD simulations have been used to assess the stability of this compound's interaction with Hsp90, showing stable complex formation benthamdirect.com.

Binding Free Energy Calculations (ΔGbind)

Binding free energy calculations quantify the strength of the interaction between this compound and its target proteins, providing a more rigorous assessment of binding affinity. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose mdpi.comnih.govnih.govfrontiersin.org.

Using the MM/GBSA approach, the binding free energy (ΔGbind) between this compound and PSBD1 was calculated to be −9.09 kcal/mol mdpi.com. This binding was found to be primarily driven by van der Waals forces, including hydrogen bonding and hydrophobic interactions, as well as electrostatic interactions like π-π stacking mdpi.com. The energy contributions indicated a significant van der Waals component (−9.71 kcal/mol) and an electrostatic component (−2.09 kcal/mol), with a positive solvent free energy contribution (2.7 kcal/mol) mdpi.com. These calculations provide a quantitative measure of the binding affinity, complementing docking and MD simulation results.

Structure Activity Relationship Sar Studies and Derivatization of Spirobrassinin

Synthesis and Characterization of Spirobrassinin Analogs

Significant efforts have been directed towards synthesizing novel derivatives of this compound and related indole (B1671886) phytoalexins to identify compounds with improved or distinct biological activities.

The spirooxindole core, a privileged structure in many natural alkaloids, serves as a foundation for various bioactive molecules. This compound's framework has been modified to include spiroindoline[3,4']oxasoline analogs, which are of interest for their potential biological applications researchgate.net. These modifications contribute to the molecular diversity within the spirooxindole class, a scaffold known for its broad spectrum of activities, including anticancer and antimicrobial effects researchgate.net.

Analogues of 1-methoxythis compound (B1250493) and its related compound, 1-methoxyspirobrassinol methyl ether, have been synthesized and evaluated for their biological potential. Modifications include the introduction of amino groups at various positions, such as synthetic 2-aminoanalogues, 2'-aminoanalogues, and 2,2'-diaminoanalogues, which have demonstrated remarkable anticancer activity beilstein-archives.org. Furthermore, the incorporation of a substituted phenylamino (B1219803) group at the 2-position of the indole ring in 1-methoxyspirobrassinol methyl ether derivatives has led to compounds with enhanced anti-tumor effects compared to the natural phytoalexins mdpi.comnih.gov. Halogenation, specifically bromination at the C-5 position of the indole or indoline (B122111) skeleton, has also been explored, yielding 5-brominated derivatives that show a partial increase in anticancer activity against leukemia cell lines chemicalpapers.com.

The synthesis of non-natural variants of this compound has expanded the chemical space for drug discovery. Notably, the novel non-natural spirooxindole, (S)-(-)-5-methylthis compound, has been synthesized using a one-pot enantioselective approach from 5-methyl-DL-tryptophan researchgate.net. This highlights the capacity to generate modified structures with potential for novel biological activities, complementing the study of naturally occurring compounds.

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a critical role in the biological activity of many compounds, including this compound and its analogs. The specific three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological targets, affecting its potency and selectivity nih.govnih.govijpsjournal.com.

For instance, studies comparing enantiomers of 1-methoxyspirobrassinol methyl ether have revealed that stereochemistry can lead to significant differences in antiproliferative activity, particularly observed on Jurkat cells mdpi.com. The natural form of this compound has been identified as having an (S) configuration, and synthetic routes have been developed to access both the natural (S) enantiomer and its unnatural (R) counterpart researchgate.netresearchgate.net. While the specific impact of this compound's enantiomeric forms on potency and selectivity requires detailed investigation, the general principle underscores the importance of chiral integrity in drug design and development biomedgrid.com.

Modification Strategies for Modulating Biological Profiles (e.g., antiangiogenic potential)

This compound and its derivatives are being investigated for their potential antiangiogenic properties, a crucial process in cancer progression and metastasis benthamdirect.commdpi.com. Angiogenesis, the formation of new blood vessels, is tightly regulated, and its dysregulation is a hallmark of cancer nih.gov.

Research has identified the molecular chaperone Hsp90 as a potential target for antiangiogenic therapy, and this compound and its analogs have been studied in this context benthamdirect.comresearchgate.net. Computational studies, including molecular docking, have indicated that certain analogs, such as Ana51, exhibit promising inhibitory potential against Hsp90, with higher binding affinities than this compound itself benthamdirect.comresearchgate.net.

Emerging Research Directions and Challenges in Spirobrassinin Chemistry and Biology

Further Elucidation of Biosynthetic Pathways and Uncharacterized Enzymes

The biosynthesis of Spirobrassinin is intricately linked to glucosinolates, sulfur-rich precursors characteristic of Brassicaceae plants . Research indicates that this compound is formed via brassinin (B1667508), which itself is biosynthesized from L-tryptophan through a pathway involving molecular rearrangement and the potential formation of indol-3-ylmethyl isothiocyanate rsc.org. Specifically, two cytochromes P450 enzymes, CYP71CR1 and CYP71CR2 from Brassica rapa, have been identified as catalysts for the crucial S-heterocyclization reactions leading to this compound and cyclobrassinin (B1220674) nih.gov. Feeding experiments utilizing labeled tryptophan and brassinin have provided evidence supporting these proposed pathways rsc.orgresearchgate.net.

Despite these advancements, a complete understanding of the entire biosynthetic cascade, including the roles of all intermediate enzymes and regulatory mechanisms, remains an area for further investigation. Identifying and characterizing any remaining uncharacterized enzymes involved in these complex transformations is crucial for a holistic view of this compound production in plants.

Development of Advanced Metabolic Engineering Platforms for Scalable Production

The growing interest in this compound's potential applications necessitates efficient and scalable production methods. Metabolic engineering, which involves the modification and optimization of metabolic pathways, primarily in microorganisms, offers a promising avenue for achieving this rsc.orgebsco.com. By leveraging the identified enzymes, such as the P450s involved in its biosynthesis, efforts can be directed towards engineering heterologous hosts like Escherichia coli or Saccharomyces cerevisiae to produce this compound.

The development of such advanced platforms requires sophisticated genetic engineering techniques, pathway reconstruction, and optimization of fermentation conditions. Challenges include ensuring efficient flux through the engineered pathway, managing potential toxicity of intermediates or the final product, and achieving economically viable yields. Successfully establishing these platforms would significantly facilitate further research and commercialization efforts.

Comprehensive Understanding of Molecular Targets and Signaling Networks in Plant Physiology

This compound has demonstrated significant potential as a natural herbicide due to its inhibitory effects on weed growth mdpi.comresearchgate.net. Molecular docking and simulation studies have identified several potential molecular targets, including enzymes critical for plant metabolism such as dihydroxyacid dehydrogenase (DHAD), 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen (B1215707) oxidase (PPO), and acetolactate synthase (ALS) mdpi.comresearchgate.net. Furthermore, this compound has been shown to disrupt the metabolism of vital plant hormones, specifically abscisic acid (ABA) and gibberellin mdpi.comresearchgate.net. Molecular dynamics simulations have also revealed stable interactions between this compound and the photosystem II D1 protein (PSBD1), mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces mdpi.com.

While these findings provide valuable insights into this compound's mode of action, a comprehensive understanding of its integration into plant signaling networks and its precise physiological impact is still developing. Future research needs to delve deeper into how these molecular interactions translate into observable physiological responses, such as growth inhibition or defense mechanisms, and how this compound influences broader plant signaling pathways.

Rational Design and Synthesis of this compound Analogs with Enhanced Specificity or Environmental Impact

The spirooxindole core structure of this compound provides a versatile scaffold for the rational design and synthesis of novel analogs with potentially enhanced properties researchgate.net. Researchers have explored modifications, such as altering the tryptophan precursor or employing multicomponent reaction strategies, to create derivatives researchgate.net. Some synthesized analogs have exhibited improved antiproliferative activity against cancer cell lines and enhanced antifungal properties researchgate.netresearchgate.net. For instance, modifications at the indole (B1671886) ring or the sulfur-containing moieties are being investigated to improve biological activity or specificity .

The challenge lies in systematically exploring the structure-activity relationships (SAR) of this compound analogs. This involves designing and synthesizing compounds with targeted modifications to optimize their efficacy against specific agricultural pests or pathogens, while also considering their environmental fate and impact. Developing analogs with favorable environmental profiles, such as biodegradability or reduced off-target effects, is a key objective for sustainable agrochemical development.

Application of Cutting-Edge Computational Methodologies for Predictive Modeling

Computational methodologies, including molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, are indispensable tools in modern chemical and biological research mdpi.comresearchgate.netpomics.combenthamdirect.com. These techniques are actively employed to predict this compound's binding affinities to various target proteins, such as PSBD1 and herbicidal enzymes, and to explore its potential interactions with targets like Hsp90 mdpi.compomics.combenthamdirect.com. Computational studies also contribute to understanding metabolic stability and predicting potential metabolites benthamdirect.com.

The primary challenge in this domain is the seamless integration of computational predictions with experimental validation. While in silico methods offer rapid screening and hypothesis generation, experimental verification is essential to confirm predicted activities and mechanisms. Developing more sophisticated predictive models that can accurately forecast complex biological interactions and environmental behaviors of this compound and its derivatives will be critical for accelerating discovery and development processes.

Data Tables

Table 1: Potential Herbicidal Targets of this compound

| Target Enzyme/Protein | Reported Interaction/Effect | Binding Energy (kcal/mol) | Reference Snippet |

| Dihydroxyacid dehydrogenase (DHAD) | Inhibitory effects | Not specified | mdpi.comresearchgate.net |

| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibitory effects | Not specified | mdpi.comresearchgate.net |

| Protoporphyrinogen oxidase (PPO) | Inhibitory effects | Not specified | mdpi.comresearchgate.net |

| Acetolactate synthase (ALS) | Inhibitory effects | -5.22 | mdpi.comresearchgate.net |

| Photosystem II D1 (PSBD1) | Stable interaction, binding site | -7.3 (∆G), -9.09 (binding free energy) | mdpi.comresearchgate.net |

Table 2: Key Enzymes Identified in this compound Biosynthesis

| Enzyme Type | Specific Enzymes | Catalytic Activity | Source Organism | Reference Snippet |

| Cytochrome P450 | CYP71CR1, CYP71CR2 | S-heterocyclization | Brassica rapa | nih.gov |

Table 3: Examples of this compound Analogs and Reported Activities

| Analog Name/Description | Modification Strategy | Reported Activity | Reference Snippet |

| This compound analogs | Modification of tryptophan precursor | Enhanced antiproliferative activity against cancer cell lines | |

| Spirooxindole derivatives | Multicomponent reaction strategies, incorporation of 2,4-dichlorophenyl moiety | Cytotoxicity against breast cancer cells (e.g., MDA-MB-231, HepG2) | researchgate.netresearchgate.net |

| This compound derivatives | Modifications at indole ring or sulfur-containing moieties | Enhanced antifungal activity |

Compound List

this compound

Brassinin

Glucosinolates

L-tryptophan

Indol-3-ylmethyl isothiocyanate

Cyclobrassinin

Dioxibrassinin

Spirooxazoline

Brassicanate A sulfoxide (B87167)

1-methoxythis compound (B1250493)

1-methoxyspirobrassinol

1-methoxyspirobrassinol methyl ether

Q & A

Q. What are the key biosynthetic pathways involved in Spirobrassinin production in cruciferous plants, and how can these pathways be experimentally validated?

this compound biosynthesis involves CYP71CR1 and CYP71CR2 enzymes, which catalyze S-heterocyclization reactions. To validate these pathways, researchers can:

- Use stable isotope labeling to trace precursor incorporation (e.g., brassinin) into this compound.

- Employ gene knockout/knockdown models (e.g., CRISPR/Cas9) in Arabidopsis or cabbage to observe metabolic disruptions.

- Analyze intermediates via LC-MS/MS to confirm enzymatic conversion steps .

Q. What methodologies are recommended for quantifying this compound in plant tissues, and how can cross-reactivity with structurally similar compounds be minimized?

- High-Resolution Mass Spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) provides specificity for this compound detection (m/z 253).

- Use fractional elution gradients to separate this compound from analogs like cyclobrassinin (m/z 233).

- Validate assays with synthetic standards and include negative controls (e.g., enzyme-deficient plant mutants) to rule out false positives .

Q. How can researchers design initial in vitro experiments to assess this compound’s bioactivity, such as its antiangiogenic or antimicrobial properties?

- Dose-response assays : Test this compound across a concentration gradient (e.g., 0.1–100 µM) in endothelial cell cultures (antiangiogenic studies) or bacterial/fungal models.

- Include positive controls (e.g., bevacizumab for angiogenesis inhibition) and negative controls (solvent-only treatments).

- Measure outcomes via MTT assays (cell viability) or zone-of-inhibition tests (antimicrobial activity) .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies for this compound analogs be structured to optimize target specificity (e.g., Hsp90 inhibition)?

- Computational docking : Use tools like AutoDock Vina to model interactions between this compound analogs and Hsp90’s ATP-binding domain.

- Synthesize analogs with modifications at the indole ring or sulfur-containing moieties.

- Validate predictions via surface plasmon resonance (SPR) to measure binding affinities and in vitro kinase assays for functional inhibition .

Q. What experimental strategies can resolve contradictions in this compound’s reported efficacy across different disease models (e.g., cancer vs. fungal infections)?

- Meta-analysis of dose-dependent effects : Compare studies using standardized units (e.g., IC50 values) and identify confounding variables (e.g., cell line heterogeneity).

- Conduct transcriptomic profiling (RNA-seq) to uncover context-dependent mechanisms (e.g., differential gene expression in cancer vs. fungal models).

- Apply principal contradiction analysis to determine if discrepancies arise from dominant variables (e.g., bioavailability in specific tissues) .

Q. How can researchers elucidate this compound’s metabolic stability and cytochrome P450-mediated interactions in mammalian systems?

- In vitro metabolism assays : Incubate this compound with human liver microsomes (HLMs) and quantify metabolites via UHPLC-QTOF-MS .

- Use SMARTCyp 3.0 to predict CYP450-mediated oxidation sites.

- Validate findings with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes .

Methodological Best Practices

- Experimental Reproducibility : Document detailed protocols for compound isolation, including solvent systems (e.g., ethyl acetate:hexane ratios) and purification steps (e.g., column chromatography parameters) .

- Data Presentation : Use IMRaD structure for manuscripts: Clearly separate Results (e.g., HPLC chromatograms) from Discussion (e.g., mechanistic hypotheses) to avoid conflation .

- Contradiction Handling : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions when conflicting data emerge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。